molecular formula C12H15N3O B1401110 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine CAS No. 1274139-38-6

4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine

Cat. No. B1401110
M. Wt: 217.27 g/mol
InChI Key: BHFHMSJWTYBKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine, also known as 4-MEPP, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a pyrazole-based compound that belongs to the phenylamine family of compounds. 4-MEPP is a versatile compound that has been studied for its potential use in a variety of applications, including as a potent inhibitor of several enzymes, as a drug for treating cancer, and as a potential therapeutic agent for neurological disorders.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, a related compound, has been studied through DFT calculations. This includes the optimization of molecular geometry and vibrational spectra, alongside molecular parameters like bond length and bond angle. Additionally, natural bond orbital analysis, molecular electrostatic potential, and various other computational methods have been employed to predict biological effects based on molecular docking results (Viji et al., 2020).

Synthesis and Properties of Pyrazole and Triazole Derivatives

Research focused on the synthesis and properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has highlighted the significant pharmacological potential of these heterocycles. Structural combination of pyrazole and triazole in a single molecule increases the likelihood of interaction with various biological targets. Molecular docking studies were conducted to understand the biological potential of these compounds, particularly their antifungal activity (Fedotov et al., 2022).

Synthesis and Antimicrobial Activity

A study on the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which are derivatives of 1,3,5-trisubstituted pyrazolines, demonstrated good antimicrobial activity. The inclusion of a methoxy group in these compounds was particularly effective for high antimicrobial activity (Kumar et al., 2012).

Synthesis of 3-Phenyl-1H-Pyrazole Derivatives

The synthesis of 3-phenyl-1H-pyrazole, an important intermediate for many biologically active compounds, involves Knoevenagel condensation and cyclization reaction. The study not only optimized the synthetic method but also highlighted the role of these derivatives in molecular targeted therapy for cancer, showing potential biological activities (Liu et al., 2017).

properties

IUPAC Name

4-[1-(2-methoxyethyl)pyrazol-4-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-16-7-6-15-9-11(8-14-15)10-2-4-12(13)5-3-10/h2-5,8-9H,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFHMSJWTYBKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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